molecular formula C13H22OSi B1601705 Triethyl(phenoxymethyl)silane CAS No. 58892-22-1

Triethyl(phenoxymethyl)silane

Cat. No. B1601705
CAS RN: 58892-22-1
M. Wt: 222.4 g/mol
InChI Key: LVEARMMPWJEXRC-UHFFFAOYSA-N
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Description

Triethyl(phenoxymethyl)silane is a type of organosilicon compound. It is a trimethylsilyl protected alcohol . The structure of this compound includes a silicon atom at its center, three ethyl groups, and one hydrogen atom . This arrangement creates a reactive Si-H bond, which is essential to organic chemistry .


Synthesis Analysis

Triethyl silane is frequently used as a reducing agent in organic chemistry. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis . The silanes which can be obtained are mainly hydrido-, methyl, ethyl and phenylchlorosilanes .


Molecular Structure Analysis

The molecular formula of Triethyl(phenoxymethyl)silane is C13H22OSi . It contains a total of 37 atoms; 22 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 1 Silicon atom .


Chemical Reactions Analysis

Triethylsilane is often used in studies of hydrosilylation catalysis . Primary alcohols and ethers were effectively reduced to the corresponding hydrocarbons by HSiEt3 in the presence of catalytic amounts of B(C6F5)3 . An Et3SiH-promoted diastereoselective reductive aldol reaction has been developed using InBr3 as a catalyst .


Physical And Chemical Properties Analysis

Triethyl(phenoxymethyl)silane is a clear and colorless liquid at room temperature . It has a boiling point of 102°C . The density of this compound is 0.730 g/cm³ .

Safety And Hazards

Triethyl(phenoxymethyl)silane is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

Triethylsilane has a wide range of applications in organic chemistry. It is often used in studies of hydrosilylation catalysis . Future research could focus on exploring new applications of this compound in organic synthesis and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

triethyl(phenoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEARMMPWJEXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502179
Record name Triethyl(phenoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(phenoxymethyl)silane

CAS RN

58892-22-1
Record name Triethyl(phenoxymethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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